molecular formula C21H19NO4S B12420369 Mmp-2/mmp-9 inhibitor i

Mmp-2/mmp-9 inhibitor i

Cat. No.: B12420369
M. Wt: 381.4 g/mol
InChI Key: JBYHBQIDTNHWJF-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMP-2/MMP-9 Inhibitor I typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MMP-2/MMP-9 Inhibitor I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MMP-2/MMP-9 Inhibitor I has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in various chemical processes.

    Biology: Helps in understanding the role of MMP-2 and MMP-9 in biological processes such as cell migration, invasion, and tissue remodeling.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in inhibiting tumor growth and metastasis.

    Industry: Utilized in the development of new drugs targeting matrix metalloproteinases for various diseases .

Mechanism of Action

MMP-2/MMP-9 Inhibitor I exerts its effects by binding to the active sites of MMP-2 and MMP-9, thereby preventing these enzymes from degrading the extracellular matrix. This inhibition disrupts critical pathways involved in tumor growth, angiogenesis, and metastasis. The compound’s interaction with the zinc ion in the enzyme’s catalytic site is crucial for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MMP-2/MMP-9 Inhibitor I is unique due to its high specificity and potency towards MMP-2 and MMP-9. Unlike broad-spectrum inhibitors, it selectively targets these two enzymes, reducing the risk of off-target effects and toxicity .

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

(2R)-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24)/t20-/m1/s1

InChI Key

JBYHBQIDTNHWJF-HXUWFJFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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